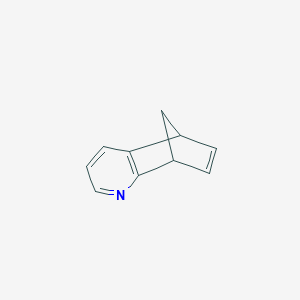

5,8-Dihydro-5,8-methanoquinoline

概要

説明

科学的研究の応用

Ethcathinone has various scientific research applications, including:

将来の方向性

準備方法

合成経路と反応条件: エチルカツノンは、さまざまな方法で合成することができます。一般的な経路の1つは、プロピオフェノンをエチルアミンと還元的アミノ化条件下で反応させることです。 このプロセスは通常、炭素上のパラジウムなどの触媒の存在下で、シアン化水素化ホウ素ナトリウムまたは水素ガスなどの還元剤を必要とします .

工業生産方法: エチルカツノンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために、反応条件を注意深く制御することが含まれます。 連続フローリアクターと自動システムを使用すると、工業環境での効率と安全性を向上させることができます .

化学反応の分析

反応の種類: エチルカツノンは、次のようなさまざまな化学反応を起こします。

酸化: エチルカツノンは、酸化されて対応するケトンまたはカルボン酸を生成することができます。

還元: エチルカツノンの還元により、2級アミンが得られます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主な生成物:

酸化: ケトンまたはカルボン酸の生成。

還元: 2級アミンの生成。

置換: 置換アミンまたはアミドの生成.

4. 科学研究への応用

エチルカツノンには、さまざまな科学研究への応用があります。具体的には、次のようなものがあります。

作用機序

エチルカツノンは、主に中等度の活性を示すノルアドレナリン放出剤と、弱いドーパミン再取り込み阻害剤として作用することで、その効果を発揮します . この二重の作用により、シナプス間隙におけるこれらの神経伝達物質のレベルが上昇し、刺激と幸福感が増強されます。 分子標的は、これらの神経伝達物質の再取り込みに関与するノルアドレナリンとドーパミン輸送体です .

類似化合物:

メトカツノン: 構造は似ていますが、エチル基ではなくメチル基を持っています。

メフェドロン: 窒素にメチル基、フェニル環にメチレン基を持っています。

ジメチルカツノン: 窒素にメチル基が2つあります.

エチルカツノンのユニークさ: エチルカツノンは、窒素にエチル基を持つ独自の構造により、他の合成カツノンと区別されます。 この構造的な違いは、その薬理学的性質に影響を与え、中程度の活性を示すノルアドレナリン放出剤と、弱いドーパミン再取り込み阻害剤となります .

類似化合物との比較

Methcathinone: Similar in structure but has a methyl group instead of an ethyl group.

Mephedrone: Contains a methyl group on the nitrogen and a methylene group on the phenyl ring.

Dimethylcathinone: Features two methyl groups on the nitrogen.

Uniqueness of Ethcathinone: Ethcathinone’s unique structure, with an ethyl group on the nitrogen, distinguishes it from other synthetic cathinones. This structural difference influences its pharmacological properties, making it a moderately active noradrenaline releaser and a weak dopamine reuptake inhibitor .

特性

IUPAC Name |

3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-9-7-3-4-8(6-7)10(9)11-5-1/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAVRLDHVKQLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

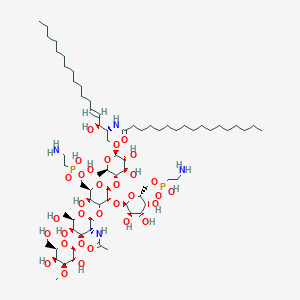

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

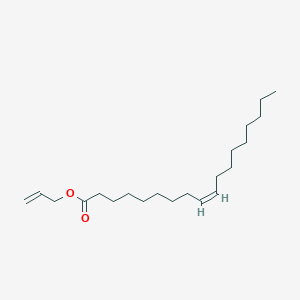

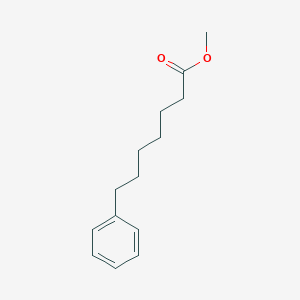

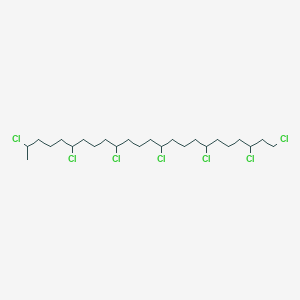

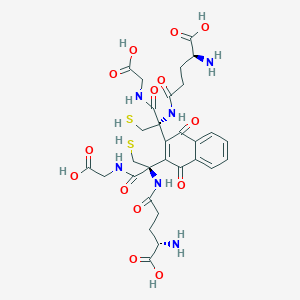

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid](/img/structure/B25750.png)

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)

![ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate](/img/structure/B25768.png)